molecular formula C26H22N4O3S B2979037 N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide CAS No. 536706-72-6

N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

Número de catálogo B2979037
Número CAS: 536706-72-6
Peso molecular: 470.55
Clave InChI: QMCSEPLIMCLIHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound is a colorless sheet-shaped crystal suitable for X-ray diffraction .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy acid protected by N2 .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple functional groups including a benzyl group, a methoxyphenyl group, and a pyrimido[5,4-b]indol-2-yl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The initial reaction involves the formation of a benzyl group, followed by the addition of a methoxyphenyl group .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-substituted benzimidazole derivatives, including compounds related to N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide, have been systematically analyzed for their antimicrobial properties. For instance, certain derivatives have shown significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), with some being 6 fold more potent compared to standard drugs like Sultamicillin (Chaudhari et al., 2020). Furthermore, novel structures derived from related compounds have displayed potent and selective activities against gastric pathogen Helicobacter pylori, demonstrating potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Anticancer Potential

Compounds with a similar structural framework have been synthesized as potential dual inhibitors of key enzymes involved in cancer cell proliferation, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One study highlighted the synthesis of analogues that showed potent dual inhibitory activity against these enzymes, indicating a promising avenue for anticancer drug development (Gangjee et al., 2008).

Enzyme Inhibition for Gastrointestinal Disorders

Related compounds have been explored for their ability to inhibit the (H+, K+)-ATPase enzyme, a key player in gastric acid secretion. This action provides a potential mechanism for treating gastrointestinal disorders, such as peptic ulcers, by reducing acid secretion (Kohl et al., 1992).

Antifolate Activity for Infectious Diseases

Research into the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates has shown that these compounds are effective dihydrofolate reductase (DHFR) inhibitors. They have potential as antitumor agents and for treating infections caused by opportunistic pathogens in immunocompromised patients (Gangjee et al., 2007).

Development of Anti-Ulcer Medications

Benzimidazole derivatives have been synthesized and tested for anti-ulcer activity, showing promise as therapeutic agents for treating ulcers by potentially inhibiting gastric acid secretion or protecting the stomach lining (Madala, 2017).

Propiedades

IUPAC Name

N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-33-19-11-7-10-18(14-19)30-25(32)24-23(20-12-5-6-13-21(20)28-24)29-26(30)34-16-22(31)27-15-17-8-3-2-4-9-17/h2-14,28H,15-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCSEPLIMCLIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.